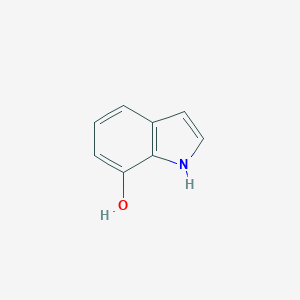

7-Hydroxyindole

Übersicht

Beschreibung

7-Hydroxyindole is an organic compound belonging to the indole family, characterized by a hydroxyl group attached to the seventh position of the indole ring. This compound is a colorless to slightly yellow crystalline solid, soluble in various organic solvents such as ethanol and dimethylformamide. It is a derivative of indole, a fundamental structure in many natural products and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Hydroxyindole can be synthesized through several methods, including:

Hydroxylation of Indole: One common method involves the hydroxylation of indole using a suitable oxidizing agent.

Cyclization Reactions: Another approach involves cyclization reactions where alkynes and nitrogen sources are used as substrates in the presence of transition metal catalysts.

Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. These methods utilize microbial cell factories to convert indole into its hydroxylated derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Hydroxyindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 7-Hydroxyindoline.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: For oxidation reactions, common reagents include bis-FeIV MauG, which facilitates the oxidation of this compound.

Substitution Reactions: These reactions often require specific catalysts and conditions depending on the desired substitution.

Major Products:

Oxidation Products: The major product of oxidation is 7-Hydroxyindoline.

Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.

Wissenschaftliche Forschungsanwendungen

Microbial Biofilm Inhibition

Overview

7-Hydroxyindole has been identified as a potent inhibitor of biofilm formation in various bacterial species, particularly Escherichia coli (EHEC) and Pseudomonas aeruginosa. Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics.

Key Findings

- EHEC Biofilm Formation : In studies, 7-HI decreased EHEC biofilm formation by 27-fold without affecting planktonic cell growth. This reduction was attributed to the compound's ability to alter gene expression related to biofilm formation and virulence factors .

- Pseudomonas aeruginosa : 7-HI also diminished the production of virulence factors such as pyocyanin and rhamnolipid in P. aeruginosa, enhancing antibiotic resistance and reducing pulmonary colonization in animal models .

Data Table: Effects of this compound on Biofilm Formation

| Bacterial Strain | Biofilm Reduction | Observations |

|---|---|---|

| E. coli (EHEC) | 27-fold | Decreased virulence gene expression |

| E. coli (K-12) | 8-fold | No effect on planktonic growth |

| P. aeruginosa PAO1 | Significant decrease | Enhanced antibiotic resistance, reduced virulence |

Quorum Sensing Modulation

Overview

Quorum sensing (QS) is a communication mechanism that bacteria use to coordinate behavior based on population density. 7-HI has been shown to interfere with QS pathways.

Key Findings

- The presence of 7-HI alters gene expression patterns in P. aeruginosa, leading to repression of genes involved in QS-regulated virulence factors . This suggests that 7-HI could be utilized as a novel antivirulence strategy against pathogenic bacteria.

Synthesis of Pharmaceutical Compounds

Overview

this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly alkaloids.

Key Findings

- Recent advancements have highlighted its role in the total synthesis of complex alkaloids through various name reactions, showcasing its importance in medicinal chemistry . For instance, it has been utilized as a substrate for enzymatic reactions involving MauG, indicating its potential for developing new therapeutics .

Biochemical Research Applications

Overview

this compound is also significant in biochemical research, particularly concerning its interaction with enzymes and metabolic pathways.

Key Findings

Wirkmechanismus

The mechanism by which 7-Hydroxyindole exerts its effects involves its interaction with specific enzymes and receptors. For instance, in the presence of MauG, this compound undergoes oxidation through a long-range electron transfer mechanism, where bis-FeIV MauG extracts an electron from the compound, leading to its oxidation . This process is crucial in the maturation of protein-derived cofactors in enzymes like methylamine dehydrogenase.

Vergleich Mit ähnlichen Verbindungen

Indole: The parent compound of 7-Hydroxyindole, widely studied for its biological activities.

3-Hydroxyindole: Another hydroxylated derivative of indole with different positional substitution.

5-Hydroxyindole: Similar to this compound but with the hydroxyl group at the fifth position.

Uniqueness: this compound is unique due to its specific hydroxylation at the seventh position, which imparts distinct chemical and biological properties compared to other hydroxylated indoles. Its ability to act as a substrate for specific enzymes like MauG highlights its importance in biochemical studies .

Biologische Aktivität

7-Hydroxyindole (7-HI) is a significant compound in the realm of microbiology and pharmacology, exhibiting diverse biological activities. This article reviews its impact on bacterial biofilm formation, virulence reduction, and potential therapeutic applications, drawing from various studies and case analyses.

Overview of this compound

This compound is a hydroxylated derivative of indole, a compound known for its role in signaling among bacteria and its involvement in various biological processes. The compound has garnered attention for its ability to modulate microbial behavior, particularly in pathogens such as Escherichia coli (E. coli) and Pseudomonas aeruginosa.

Inhibition of Biofilm Formation

One of the most notable biological activities of 7-HI is its ability to inhibit biofilm formation in pathogenic bacteria. In a study published in Applied and Environmental Microbiology, 7-HI was shown to reduce biofilm formation of enterohemorrhagic E. coli (EHEC) by 27-fold and E. coli K-12 by 8-fold without affecting planktonic cell growth. This was attributed to the compound's ability to interfere with the genetic mechanisms regulating biofilm development, specifically by inducing the biofilm inhibitor/stress regulator gene ycfR and repressing motility-related genes such as fliC .

Effects on Virulence Factors

Research indicates that 7-HI also diminishes the virulence of Pseudomonas aeruginosa. A study highlighted that both indole and 7-HI significantly decreased the production of key virulence factors, including pyocyanin, rhamnolipid, and pyoverdine. Furthermore, it enhanced antibiotic resistance in this pathogen, suggesting a potential role for 7-HI as an antivirulence agent .

Table 1: Effects of this compound on Biofilm Formation and Virulence Factors

| Bacterial Strain | Biofilm Formation Reduction | Key Virulence Factors Reduced |

|---|---|---|

| EHEC | 27-fold | N/A |

| E. coli K-12 | 8-fold | N/A |

| Pseudomonas aeruginosa | Increased (2.5-fold) | Pyocyanin, Rhamnolipid, PQS |

The mechanism through which 7-HI exerts its effects involves modulation of gene expression related to biofilm formation and virulence. For instance, microarray analyses revealed that treatment with 7-HI altered the expression of numerous genes associated with biofilm regulation and stress response .

In addition to its inhibitory effects on biofilms, 7-HI was found to stimulate biofilm formation in certain contexts, such as with Pseudomonas aeruginosa, indicating a complex role in interspecies signaling .

Case Study 1: EHEC Biofilm Inhibition

In a controlled laboratory setting, EHEC was exposed to varying concentrations of 7-HI. The results demonstrated a linear relationship between concentration and reduction in biofilm biomass, confirming the compound's efficacy as an inhibitor.

Case Study 2: Virulence Factor Reduction

In vivo studies using guinea pig models showed that administration of 7-HI led to reduced pulmonary colonization by Pseudomonas aeruginosa, highlighting its potential therapeutic applications against respiratory infections caused by this pathogen .

Eigenschaften

IUPAC Name |

1H-indol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-3-1-2-6-4-5-9-8(6)7/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVPXPKEZLTMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042669 | |

| Record name | 7-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-84-9 | |

| Record name | 7-Hydroxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indol-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR3V96LY5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.